三氟硅烷

描述

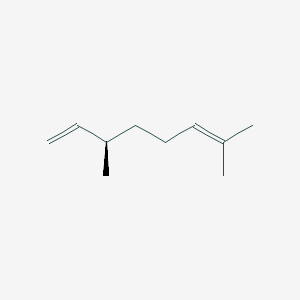

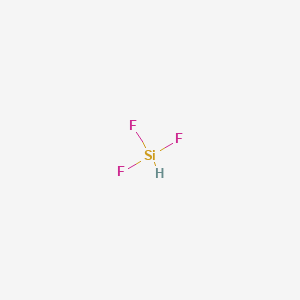

Trifluorosilane is a chemical compound with the formula F3HSi . At standard temperature and pressure, it is a colorless gas .

Synthesis Analysis

Trifluorosilane has been purified and separated by low-temperature high-vacuum distillation . One preparation method involves products of the reaction between SbF3 and HSiCl3 . HSiCl3 is obtained by a copper-catalyzed reaction between HCl and Silicon at 200-400 °C .Molecular Structure Analysis

The molecular formula of Trifluorosilane is HF3Si . The average mass is 86.089 Da and the monoisotopic mass is 85.979958 Da .Chemical Reactions Analysis

Trifluorosilane has been reported to form in certain etching operations of silicon .Physical And Chemical Properties Analysis

Trifluorosilane has a molar mass of 86.09 g/mol . It appears as a colorless gas . The density is 1.86 g/cm3 . The melting point is -131 °C and the boiling point is -97.5 °C .科学研究应用

催化和有机合成:三氟硅烷衍生物,如三氟甲磺酸钪,已被证明在醋酸酐与醇的酰化和醇与羧酸的酯化中是极其活跃的路易斯酸催化剂,导致ω-羟基羧酸的选择性大环内酯化(Ishihara, Kubota, Kurihara, & Yamamoto, 1996)。

交叉偶联反应:与三氟硅烷密切相关的乙烯基和芳基三氟甲磺酸盐与有机金属发生交叉偶联反应,在赫克反应中表现出优越的位置选择性和对映选择性。这些化合物还在天然产物合成中找到了应用(Ritter, 1993)。

环境可持续性:三氟甲烷,是三氟硅烷制造的副产品,已被重新利用进行亲核三氟甲基化,减少环境影响,促进可持续化学(Musio, Gala, & Ley, 2018)。

水解和缩聚:对简单三氟硅烷的水解和缩聚进行了研究,揭示了它们的吸热性质以及这些反应的热力学。这项研究为三氟硅烷的基本化学性质提供了见解(Cypryk, 2005)。

表面改性和膜技术:三氟硅烷已被用于表面处理,使陶瓷膜疏水,适用于直接接触膜蒸馏应用,展示了它们在先进材料工程中的实用性(Hendren, Brant, & Wiesner, 2009)。

光谱分析:对三氟硅烷及其衍生物进行了详细的光谱研究,如转动振动光谱,有助于更深入地了解它们的分子结构和行为(Demaison, Margulès, Breidung, Thiel, & Bürger, 1999)。

安全和危害

属性

IUPAC Name |

trifluorosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F3HSi/c1-4(2)3/h4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPVEXTUHHUEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[SiH](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3HSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.088 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluorosilane | |

CAS RN |

13465-71-9 | |

| Record name | Trifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.0]butane](/img/structure/B87038.png)

![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)